Actinoplanone E

Description

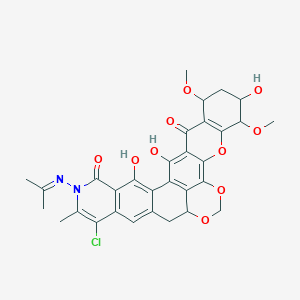

Structure

2D Structure

3D Structure

Properties

CAS No. |

116229-70-0 |

|---|---|

Molecular Formula |

C31H29ClN2O10 |

Molecular Weight |

625 g/mol |

IUPAC Name |

8-chloro-3,22,28-trihydroxy-21,24-dimethoxy-7-methyl-6-(propan-2-ylideneamino)-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2,4(9),7,10,17,20(25),27-octaene-5,26-dione |

InChI |

InChI=1S/C31H29ClN2O10/c1-10(2)33-34-11(3)23(32)13-6-12-7-16-19-21(17(12)24(36)18(13)31(34)39)26(38)22-25(37)20-15(40-4)8-14(35)27(41-5)29(20)44-30(22)28(19)43-9-42-16/h6,14-16,27,35-36,38H,7-9H2,1-5H3 |

InChI Key |

RXQNODYVXOZZIK-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(C(=C3C(=C2)CC4C5=C3C(=C6C(=C5OCO4)OC7=C(C6=O)C(CC(C7OC)O)OC)O)O)C(=O)N1N=C(C)C)Cl |

Canonical SMILES |

CC1=C(C2=C(C(=C3C(=C2)CC4C5=C3C(=C6C(=C5OCO4)OC7=C(C6=O)C(CC(C7OC)O)OC)O)O)C(=O)N1N=C(C)C)Cl |

Synonyms |

Actinoplanone E |

Origin of Product |

United States |

Isolation and Structural Elucidation of Actinoplanone E

Source Organism: Actinoplanes sp. R-304

Actinoplanone E is a natural product isolated from the culture broth of the bacterium Actinoplanes sp. R-304 nih.govnih.govwikipedia.org. Actinoplanes is a genus within Actinomycetes, a group of Gram-positive bacteria widely recognized as prolific producers of secondary metabolites, including a significant proportion of known antibiotics nih.govbioregistry.io. The specific strain Actinoplanes sp. R-304 has been a notable source for a series of albofungin (B1666813) derivatives, including actinoplanones A-G wikipedia.org.

Isolation Methodology

The isolation of this compound from the culture broth of Actinoplanes sp. R-304 typically involves a series of steps common to natural product chemistry. The general approach for isolating such compounds from microbial cultures includes:

Fermentation: The Actinoplanes sp. R-304 is cultured in a nutrient-rich medium, often for 7–10 days at 28°C under aerobic conditions.

Extraction: The culture broth is filtered, and the acidic metabolites are then extracted, commonly using solvents such as ethyl acetate (B1210297) (EtOAc) at a specific pH (e.g., pH 2.0).

Purification: Crude extracts undergo sequential chromatographic separation techniques. This typically involves methods like silica (B1680970) gel chromatography and high-performance liquid chromatography (HPLC). The purification process is often guided by biological assays, such as cytotoxicity assays against target cells (e.g., HeLa cells), to track the active compounds. General methods for isolating actinomycetes often involve pretreatments of samples, enrichment cultures, and the use of selective isolation media supplemented with inhibitors to suppress the growth of unwanted microorganisms like fungi and Gram-negative bacteria nih.gov.

Spectroscopic Techniques for Structural Characterization

The structural elucidation of this compound relies on a combination of advanced spectroscopic techniques, which provide detailed information about its molecular formula, connectivity, and three-dimensional arrangement.

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound, as well as providing insights into its fragmentation patterns. This compound has a molecular formula of C31H29ClN2O10 nih.govnih.gov. Its molecular weight is approximately 625.0300 Da, with an accurate mass of 624.1511 Da nih.gov. In mass spectrometry, the protonated molecule [M+H]+ for this compound is observed at m/z 625 bioregistry.io.

Table 1: Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C31H29ClN2O10 | nih.govnih.gov |

| Molecular Weight (Da) | 625.0300 | nih.gov |

| Accurate Mass (Da) | 624.1511 | nih.gov |

| [M+H]+ Ion (m/z) | 625 | bioregistry.io |

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 13C NMR, is indispensable for elucidating the connectivity of atoms within a molecule and confirming its structural features. For this compound, NMR data are used to confirm the regioselectivity of its ketone adducts. While comprehensive NMR data for this compound are not extensively detailed in the provided snippets, characteristic chemical shifts have been reported. For instance, specific signals include a singlet at δ 2.12 ppm for a C-9 methyl group and a doublet at δ 4.45 ppm with a coupling constant (J) of 8.2 Hz for an H-13 proton. These shifts provide critical information about the electronic environment and neighboring protons within the molecule.

Table 2: Selected 1H NMR Data for this compound (Partial Data)

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C-9 Methyl | 2.12 | s | - |

| H-13 | 4.45 | d | 8.2 |

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides the definitive three-dimensional structure of crystalline substances at atomic resolution. This method allows for the precise determination of unit cell dimensions, bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. It is a key technique for the structural elucidation of complex natural products like polycyclic xanthones bioregistry.io. The original isolation reference for actinoplanones A-G, which includes this compound, utilized single-crystal X-ray diffraction for structural determination nih.gov. The success of this technique relies on obtaining high-quality single crystals of the compound.

Electronic Circular Dichroism (ECD) spectroscopy, combined with theoretical calculations, is a vital tool for determining the absolute configuration of chiral natural products. The principle involves comparing the experimentally measured ECD spectrum with theoretically calculated ECD spectra for different possible stereoisomers. A close match between the calculated and experimental spectra provides a reliable assignment of the absolute configuration. For the actinoplanones, including this compound, their absolute configurations were determined through the analysis of their ECD spectra wikipedia.org. This method is particularly effective for molecules containing chromophores where the ECD effect is dominated by the aromatic system. The use of time-dependent density functional theory (TDDFT) calculations is a common computational approach for predicting ECD spectra.

Chemical Synthesis Strategies for Actinoplanone E and Analogs

Methodologies for Constructing Polycyclic Xanthone (B1684191) Skeletons

The synthesis of the characteristic polycyclic xanthone skeleton found in Actinoplanone E and related compounds relies on convergent and elegant strategies that can be broadly categorized into division synthesis approaches and coupling construction strategies for achiral subunits. researchgate.net These methods aim to efficiently assemble the complex carbocyclic and heterocyclic rings of the molecule.

Division synthesis methodologies involve the preparation of key fragments of the target molecule, which are then strategically combined to form the polycyclic system. This approach allows for the independent synthesis and optimization of the reaction pathways for different parts of the molecule before their eventual union. For a molecule like this compound, a logical division would involve the synthesis of a highly functionalized xanthone core precursor and a separate fragment containing the remaining rings. The subsequent coupling and cyclization reactions would then be employed to complete the hexacyclic framework. This strategy offers the advantage of flexibility, as different analogs can be prepared by modifying the individual fragments before their assembly.

In cases where key subunits of the polycyclic xanthone skeleton are achiral, coupling construction strategies provide a powerful means of assembly. These strategies often employ transition-metal-catalyzed cross-coupling reactions to form key carbon-carbon and carbon-heteroatom bonds. For instance, Suzuki-Miyaura, Stille, or Heck coupling reactions could be envisioned to connect different aromatic or heterocyclic precursors. The construction of the xanthone core itself can be achieved through various methods, including the condensation of a substituted salicylic acid derivative with a phenol, followed by cyclization. The strategic use of protecting groups is crucial in these approaches to ensure the desired regioselectivity during the coupling and subsequent functional group manipulations.

Challenges in Stereoselective Synthesis of Chiral Polycyclic Rings

A significant hurdle in the total synthesis of this compound lies in the stereoselective construction of its chiral polycyclic rings. The molecule possesses multiple stereocenters, and their precise control is paramount to achieving the synthesis of the natural product. The rigid and complex three-dimensional structure of the polycyclic system often dictates the facial selectivity of reactions, which can be both an advantage and a challenge.

Key challenges include:

Diastereoselective Cyclization Reactions: The formation of the various rings in the polycyclic system must proceed with high diastereoselectivity to establish the correct relative stereochemistry of the substituents. This often requires careful selection of reaction conditions, catalysts, and substrates.

Enantioselective Synthesis: Establishing the absolute stereochemistry of the molecule necessitates the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For instance, asymmetric dihydroxylation, epoxidation, or hydrogenation reactions could be employed to introduce chirality at specific positions.

Stereochemical Control in Complex Scaffolds: Maintaining stereochemical integrity throughout a multi-step synthesis is a formidable challenge. The potential for epimerization or other stereochemical scrambling events under various reaction conditions must be carefully considered and mitigated.

The development of novel stereoselective methods and the application of existing ones to these complex systems are active areas of research.

Total Synthesis of Related Xanthone Natural Products as Precedents

While a total synthesis of this compound has not been reported, the successful syntheses of other structurally related polycyclic xanthone natural products provide valuable insights and precedents for a potential synthetic route. For example, the total synthesis of FD-594 aglycon, another member of this family, demonstrated the feasibility of constructing the complex hexacyclic core. Key strategies in these syntheses often involve:

Convergent Fragment Coupling: As mentioned earlier, the coupling of advanced intermediates representing significant portions of the molecule is a common theme.

Late-Stage Cyclizations: The formation of one or more of the rings of the polycyclic system in the later stages of the synthesis can be an efficient strategy.

Biomimetic Approaches: In some cases, synthetic strategies are inspired by the proposed biosynthetic pathway of the natural product. Biosynthetic studies have shown that polycyclic xanthones are assembled from a single polyketide chain via a type II polyketide synthase. nih.gov

The lessons learned from these synthetic endeavors, including the successful reaction sequences, the challenges encountered, and the solutions developed, would be instrumental in designing a viable synthetic strategy for this compound.

| Related Natural Product | Key Synthetic Strategy | Reference |

| FD-594 Aglycon | Chirality transfer strategy utilizing an axially chiral biaryl intermediate. | Not explicitly found in search results |

| Kibdelone C | Late-stage C5–C6 bond construction via intramolecular Pd-mediated C-H arylation. | nih.gov |

| Cervinomycin A1 and A2 | Synthesis of fully aromatized targets. | Not explicitly found in search results |

Development of Synthetic Routes for Structural Modification

The development of efficient synthetic routes to this compound and its analogs is crucial for exploring their structure-activity relationships (SAR) and for generating novel compounds with potentially improved biological activities. A flexible synthetic strategy would allow for the systematic modification of various parts of the molecule.

Areas for structural modification could include:

Substitution on the Aromatic Rings: The introduction of different substituents on the xanthone core and other aromatic rings could modulate the electronic properties and steric profile of the molecule.

Modification of the Side Chains: Altering the nature of the substituents on the heterocyclic rings could impact the compound's interaction with biological targets.

Variation of the Stereochemistry: The synthesis of stereoisomers of this compound would be essential to understand the importance of the absolute and relative stereochemistry for its biological activity.

The ability to generate a library of analogs through a divergent synthetic approach, where a common intermediate is converted into a variety of final products, would be highly valuable for medicinal chemistry efforts.

Structure Activity Relationship Sar Studies of Actinoplanone E and Its Derivatives

Identification of Pharmacophoric Regions and Key Substituents

The core structure of Actinoplanone E, a complex hexacyclic xanthone (B1684191), presents multiple avenues for chemical modification to probe its biological activity. Studies on actinoplanones and related polycyclic xanthones have begun to map out the pharmacophoric regions essential for their effects.

Influence of N-2 and C-4 Substitutions on Activity

Early investigations into the actinoplanone family revealed that natural analogs, including this compound, exhibit variations primarily at the N-2 and C-4 positions. nih.gov These substitutions on the isoquinoline-1(2H)-one moiety are significant determinants of their cytotoxic potency. nih.gov For instance, the characterization of Actinoplanones C, D, E, F, and G, all isolated from Actinoplanes sp., showed that these compounds are structural variants of Actinoplanone A, differing in their N-2 and C-4 substituents. nih.gov This natural diversity suggests that these positions are critical for modulating the biological activity of the actinoplanone scaffold. While the precise nature of the optimal substituents at these positions for this compound is a subject of ongoing research, the existing data underscores the importance of the N-2 and C-4 regions in the interaction with biological targets.

Role of Xanthone Ring Oxidation States in Modulating Activity

The xanthone core is a defining feature of this compound and its congeners. The oxidation state of this tricyclic system is a key factor influencing the biological activity of polycyclic xanthones. sjtu.edu.cn Variations in the oxidation state of the xanthone ring contribute to the structural diversity of this class of natural products. sjtu.edu.cn These modifications can alter the electronic properties and three-dimensional shape of the molecule, thereby affecting its interaction with cellular targets. The quinone/hydroquinone oxidation state within the xanthone moiety is a recognized feature that can modulate the biological profile of these compounds. sjtu.edu.cn

Impact of Hydroxyl Groups, Halogen Atoms, and Sugar Residues on Efficacy

The biological activity of polycyclic xanthones is significantly influenced by the presence and positioning of various functional groups, including hydroxyl groups, halogen atoms, and sugar residues. sjtu.edu.cn The anticancer activity of xanthone derivatives, for example, is dependent on the type, number, and position of the functional groups attached to the xanthone framework. sjtu.edu.cn

The strategic placement of hydroxyl groups can impact the molecule's solubility and its ability to form hydrogen bonds with target proteins. Similarly, the incorporation of halogen atoms can alter the electronic distribution and lipophilicity of the molecule, potentially enhancing its cell permeability and binding affinity. Furthermore, the attachment of sugar moieties, a common modification in natural products, can affect the pharmacokinetics and mechanism of action of the parent compound. nih.gov

Effects of Fused Rings (e.g., Methylene (B1212753) Dioxybridge, Oxazolidine (B1195125) Ring) on Biological Profile

The structural complexity of polycyclic xanthones is often enhanced by the presence of additional fused ring systems, such as a methylene dioxybridge or an oxazolidine ring. sjtu.edu.cn These fused rings impose conformational constraints on the molecule, which can pre-organize it for optimal binding to its biological target. The presence of these rigidifying elements can lead to increased potency and selectivity. The specific impact of such fused rings on the biological profile of this compound derivatives is an area of interest for further synthetic and biological evaluation.

Elucidation of Structural Determinants for Specific Biological Effects

The diverse biological activities of actinoplanones, ranging from potent cytotoxicity against tumor cells to antimicrobial and antifungal effects, are dictated by specific structural features. nih.gov For instance, Actinoplanone A has been shown to be a potent inhibitor of DNA synthesis in HeLa cells, and this activity is likely shared by other members of the family, including this compound. nih.gov

Application of Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing exclusively on this compound and its derivatives are not yet prevalent in the literature, QSAR analyses of other complex natural products and xanthone derivatives have demonstrated the utility of this approach. nih.govmdpi.com

For related compounds, QSAR models have been developed to predict anticancer and antimicrobial activities. mdpi.com These models typically utilize a range of molecular descriptors that quantify various aspects of the chemical structure, such as steric, electronic, and hydrophobic properties. By identifying the descriptors that are most highly correlated with biological activity, QSAR models can provide valuable insights into the key structural features required for potency. Such models can then be used to virtually screen new, untested derivatives and prioritize them for synthesis and biological evaluation, thereby accelerating the drug discovery process. Future applications of QSAR to the actinoplanone class could aid in the rational design of novel analogs with enhanced efficacy and selectivity.

Mechanistic Investigations of Actinoplanone E Biological Actions

Molecular Mechanisms of Antimicrobial Activity

The antimicrobial effects of compounds isolated from actinomycetes are often multifaceted, targeting various essential cellular processes in pathogenic microbes. nih.govnih.gov These can range from disrupting cell wall integrity to inhibiting the synthesis of crucial macromolecules like proteins and nucleic acids. youtube.commcgill.cayoutube.com

Antibacterial Action Against Gram-Positive Bacteria

While many metabolites from actinomycetes show potent activity against Gram-positive bacteria, the specific molecular mechanism of Actinoplanone E has not been fully elucidated in publicly available research. nih.gov Generally, antibacterial agents can inhibit these bacteria by interfering with peptidoglycan synthesis in the cell wall, disrupting the cell membrane, or inhibiting DNA replication or protein synthesis. youtube.comnih.govyoutube.com For instance, some antibiotics work by binding to bacterial topoisomerase, which is essential for relaxing supercoiled DNA before replication. youtube.com

Antifungal Efficacy (e.g., Against Pyricularia oryzae)

The rice blast fungus, Pyricularia oryzae, is a significant agricultural pathogen. nih.govmicrobiologyjournal.orgmdpi.com Various natural products are being investigated for their potential to control its growth. nih.govmicrobiologyjournal.orgresearchgate.net Antifungal agents can act by inhibiting mycelial growth, conidial germination, or the formation of appressoria, which are specialized infection structures. nih.govmdpi.com While marine-derived actinobacteria are known sources of potent antifungal metabolites active against P. oryzae, specific studies detailing the inhibitory mechanism of this compound against this fungus are not prominently available in the current scientific literature. microbiologyjournal.org

Membrane Permeability Alterations and Cellular Lysis Induction

A common mechanism for antimicrobial compounds is the disruption of the cell membrane's integrity. frontiersin.orgscispace.comliverpool.ac.uk This can lead to increased permeability, leakage of essential intracellular components, and ultimately, cellular lysis. youtube.comyoutube.com Such agents often interact with the phospholipid bilayer, altering its structure and function. youtube.comyoutube.com The specific effects of this compound on microbial membrane permeability and its capacity to induce lysis have not been specifically detailed in available research.

Molecular Mechanisms of Antineoplastic Activity

Secondary metabolites from actinomycetes are a significant source of antitumor agents. nih.govresearchgate.net Their mechanisms often involve inducing apoptosis (programmed cell death), inhibiting cell proliferation, and targeting key signaling pathways that are dysregulated in cancer cells. researchgate.netencyclopedia.pub

Cytotoxicity against Cancer Cell Lines (e.g., HeLa Cells)

HeLa cells, a cervical cancer cell line, are widely used in cancer research to screen for cytotoxic compounds. researchgate.netnih.goviugaza.edu.psnih.gov Actinobacteria isolated from various environments have yielded strains that produce metabolites with cytotoxic activity against HeLa cells. nih.govnih.gov The cytotoxicity is typically measured by assays like the MTT assay, which determines cell viability, and is often expressed as an IC50 value (the concentration of a drug that is required for 50% inhibition in vitro). waocp.org Specific data on the cytotoxic effects and IC50 value of this compound against HeLa cells are not detailed in the available literature.

Inhibition of Cellular Macromolecular Biosynthesis (e.g., DNA Synthesis, Protein Synthesis)

A key strategy in cancer therapy is to target the processes of macromolecular biosynthesis, as cancer cells are characterized by rapid division and a high rate of DNA, RNA, and protein synthesis. nih.govnih.govresearchgate.net Many effective anticancer drugs function by inhibiting DNA replication or transcription, thereby leading to cell death. nih.govnih.gov For example, Actinomycin D, another compound from actinomycetes, inhibits transcription by binding to DNA. nih.gov The precise inhibitory effects of this compound on the synthesis of DNA, RNA, or proteins in cancer cells have not been specifically characterized in the reviewed scientific literature.

Based on a comprehensive search of available scientific literature, there is currently no specific information detailing the mechanistic investigations of this compound's biological actions in the areas you have outlined.

Research connecting this compound to the induction of programmed cell death, specific enzyme modulation (acetylcholinesterase, topoisomerase, P-glycoprotein, α-glycosidase), disruption of the p53-MDM2 protein-protein interaction, or receptor-ligand binding studies could not be located in the public domain.

Therefore, it is not possible to provide a scientifically accurate article that adheres to the requested structure and content at this time. Further research on this specific compound would be required to generate the detailed findings you have requested.

Derivatives and Analogues of Actinoplanone E: Structural Modifications and Biological Activity

Naturally Occurring Actinoplanone Series (A-G and Beyond)

The actinoplanone family consists of a series of structurally related congeners, designated as Actinoplanones A through G. These compounds share a common polycyclic xanthone (B1684191) core, with variations in their substituent groups, particularly at the N-2 and C-4 positions of the core structure. nih.gov This structural diversity among the naturally occurring analogues gives rise to a spectrum of biological activities.

Initial studies on this series revealed their potent cytotoxic effects. Actinoplanone A, for instance, demonstrated extreme cytotoxicity against HeLa cells with an IC50 value of 0.00004 µg/mL. nih.gov Further investigations into the other members of the series showed that Actinoplanones C and G are also highly potent, exhibiting IC50 values of less than 0.00004 µg/mL against the same cell line. nih.gov While the complete structural elucidation and comparative activities for all members are not fully detailed in readily available literature, the existing data underscores the potential of this natural product family as a source of powerful cytotoxic agents.

The core structure of the actinoplanones is a key determinant of their biological activity. The variations in the N-2 and C-4 substituents across the series likely influence their interaction with biological targets, leading to the observed differences in potency. A comprehensive understanding of the structure-activity relationships within the natural series is crucial for the rational design of novel, more effective derivatives.

Table 1: Reported Cytotoxicity of Naturally Occurring Actinoplanones against HeLa Cells

| Compound | IC50 (µg/mL) |

| Actinoplanone A | 0.00004 nih.gov |

| Actinoplanone C | < 0.00004 nih.gov |

| Actinoplanone G | < 0.00004 nih.gov |

Chemoenzymatic Approaches to Novel Analogs

Chemoenzymatic synthesis, which combines the selectivity of enzymatic reactions with the versatility of chemical synthesis, offers a powerful strategy for the structural modification of complex natural products. Enzymes can be employed to perform specific transformations on the actinoplanone scaffold that would be difficult to achieve through traditional chemical methods. This approach could be particularly useful for introducing modifications at sensitive positions or for creating chiral centers with high stereoselectivity.

As with purely synthetic derivatives, there is currently a lack of specific published research detailing the application of chemoenzymatic methods to generate novel analogues of Actinoplanone E. The potential of this approach, however, remains significant. For instance, enzymes such as glycosyltransferases could be used to attach sugar moieties to the actinoplanone core, potentially altering its solubility, cell permeability, and target interactions. Similarly, oxidoreductases could be employed to introduce hydroxyl groups or other modifications that could serve as handles for further chemical derivatization. The exploration of chemoenzymatic strategies could unlock a new chapter in the development of actinoplanone-based therapeutic agents.

Comparative Biological Efficacy and Mechanistic Insights Among Analogues

A comparative analysis of the biological efficacy of the naturally occurring actinoplanones provides initial insights into the structure-activity relationships within this family. The exceptionally low IC50 values of Actinoplanones A, C, and G against HeLa cells highlight the potent cytotoxic nature of these compounds. nih.govnih.gov The subtle structural differences between these molecules, likely at the N-2 and C-4 positions, are responsible for these variations in potency. nih.gov

A more comprehensive understanding of the comparative efficacy would require testing the entire series of natural actinoplanones against a broader panel of cancer cell lines. This would help to identify compounds with selective activity against specific cancer types. Furthermore, mechanistic studies are needed to elucidate how these molecules exert their cytotoxic effects. Understanding their molecular targets and the signaling pathways they modulate is crucial for their further development as anticancer agents.

The inhibitory action of Actinoplanone A on DNA synthesis in HeLa cells provides an initial clue into its mechanism of action. nih.gov This suggests that the actinoplanones may interfere with DNA replication or repair processes, leading to cell cycle arrest and apoptosis. Further studies are required to pinpoint the precise molecular target, which could be an enzyme involved in DNA metabolism or a structural component of chromatin. A detailed understanding of the mechanism of action will be instrumental in guiding the design of future analogues with improved therapeutic indices.

Future Research Directions and Translational Perspectives

Elucidating Undiscovered Biosynthetic Pathways

The biosynthetic pathways of complex polycyclic xanthones are of significant scientific interest. These molecules are typically assembled from a single polyketide chain, a product of a type II polyketide synthase (PKS). frontiersin.orgnih.gov Subsequent enzymatic modifications, including cyclizations and oxidations, construct the intricate hexacyclic framework. nih.govnih.gov A key step in the formation of the characteristic xanthone (B1684191) core is often a Baeyer-Villiger-type oxidation of a quinone intermediate. nih.gov

For Actinoplanone E, the specific biosynthetic gene cluster (BGC) within Actinoplanes sp. R-304 has yet to be identified and characterized. A primary future objective is to utilize genome mining techniques to locate this BGC. researchgate.netfrontiersin.org Sequencing and analysis of the cluster will reveal the specific PKS, cyclases, oxygenases, and other tailoring enzymes responsible for its synthesis. nih.gov This knowledge is foundational for several translational applications, including pathway engineering and generating novel analogs through combinatorial biosynthesis. nih.gov Elucidating this pathway will provide the genetic blueprint required for manipulating and optimizing the production of this compound. researchgate.net

Advancements in Asymmetric Total Synthesis of this compound

To date, a total synthesis of this compound has not been reported in the scientific literature. The development of an efficient and stereocontrolled synthetic route is a crucial objective for enabling detailed biological studies and the generation of structural analogs. The synthesis of such complex polycyclic xanthones presents considerable challenges, including the construction of the angular, highly functionalized core and the precise control of multiple stereocenters. nih.gov

Future synthetic strategies will likely draw inspiration from successful asymmetric total syntheses of related complex natural products, such as FD-594. nih.govresearchgate.net Key advancements required will include:

Convergent Synthetic Design: Developing a strategy where complex fragments of the molecule are synthesized independently before being joined together in the later stages. nih.govresearchgate.net

Stereoselective Methodologies: Implementing powerful asymmetric reactions, such as chiral catalysis or the use of chiral auxiliaries, to establish the correct stereochemistry of the molecule's chiral centers. nih.govresearchgate.net

Efficient Ring Construction: Devising novel methods for the efficient assembly of the fused hexacyclic system that forms the core of this compound. nih.gov

A successful total synthesis would not only confirm the structure of this compound but also provide a scalable platform for producing the compound and its derivatives for further investigation. nih.govclarkegroupchem.orgnih.gov

Deeper Mechanistic Characterization of Biological Actions

Initial studies have shown that actinoplanones possess potent cytotoxicity against HeLa cancer cells. nih.gov A related compound, Actinoplanone A, was found to be a potent inhibitor of DNA synthesis. nih.gov A critical area of future research is to determine if this compound shares this mechanism and to precisely identify its molecular target.

Future mechanistic studies should focus on:

Target Identification: Investigating whether this compound directly interacts with DNA, possibly through intercalation, or if it inhibits key enzymes involved in DNA replication and maintenance, such as topoisomerases or DNA gyrases. youtube.comyoutube.comnih.gov

Cellular Effects: Analyzing the impact of this compound on the cell cycle to see if it causes arrest at specific phases. nih.gov

Apoptosis Induction: Determining if the cytotoxic effects are mediated through the induction of programmed cell death (apoptosis) and characterizing the specific pathways involved, such as the activation of caspases and changes in mitochondrial membrane potential. nih.govnih.gov

A thorough understanding of its mechanism of action is essential for predicting its therapeutic window, identifying potential resistance mechanisms, and guiding the rational design of improved analogs. nih.gov

Exploration of New Biological Activities Beyond Known Applications

The known biological profile of the actinoplanone class is primarily centered on cytotoxicity and general antimicrobial activity. nih.gov However, the xanthone scaffold is known to exhibit a wide array of biological effects. mdpi.com A significant future direction is the systematic screening of this compound to uncover novel therapeutic applications.

This exploration should include:

Expanded Anticancer Screening: Testing against a broad panel of human cancer cell lines, including those known for multidrug resistance, to determine its spectrum of activity. frontiersin.orgnih.gov

Antimicrobial Specificity: Evaluating its activity against a diverse range of pathogenic bacteria and fungi to identify potential leads for new antibiotics. researchgate.net

Novel Bioactivities: Screening for other pharmacological activities frequently associated with xanthone derivatives, such as antiviral, anti-inflammatory, and specific enzyme inhibitory effects (e.g., protein kinase or aromatase inhibition). mdpi.com

Discovering new biological activities would significantly enhance the translational value of this compound and open up new avenues for drug development. researchgate.net

Rational Design of Enhanced this compound Analogs via SAR/QSAR

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools in drug discovery for optimizing lead compounds. mdpi.com Currently, no such studies have been performed for this compound. A future research program dedicated to the rational design of enhanced analogs is a critical step toward clinical translation.

The proposed workflow would involve:

Analog Synthesis: Generating a library of this compound derivatives through total synthesis or semi-synthetic modification of the natural product. Modifications would systematically alter key functional groups on the xanthone scaffold. rawdatalibrary.netresearchgate.net

Biological Evaluation: Screening the synthesized analogs for their biological activity to gather data on how structural changes affect potency and selectivity.

SAR/QSAR Modeling: Using the collected data to build computational models. SAR analysis would identify key structural motifs essential for activity, such as the role of specific hydroxyl groups or other substituents. nih.govnih.govtandfonline.com QSAR models would establish a mathematical correlation between physicochemical properties and biological activity, enabling the prediction of activity for novel, yet-to-be-synthesized compounds. frontiersin.orgnih.gov

These studies would provide a roadmap for designing new analogs of this compound with improved potency, better selectivity, and more favorable pharmacological properties. kcl.ac.uk

Strategies for Sustainable Production (e.g., Fermentation Optimization, Synthetic Biology)

A reliable and scalable supply of this compound is a prerequisite for extensive preclinical and clinical development. Future research must address sustainable production strategies, moving beyond initial laboratory-scale isolation.

Key approaches include:

Fermentation Optimization: Systematically refining the culture conditions for the native producer, Actinoplanes sp. R-304. nih.gov This involves optimizing medium components (e.g., carbon and nitrogen sources), pH, temperature, and dissolved oxygen levels to maximize the yield of this compound in large-scale fermenters. researchgate.netresearchgate.net

Synthetic Biology and Metabolic Engineering: Once the biosynthetic gene cluster for this compound is identified (as described in section 8.1), powerful synthetic biology tools can be applied. nih.gov The entire pathway could be transferred to a more genetically tractable and industrially robust host organism for heterologous production. nih.gov Furthermore, the producing strain (either native or heterologous) can be metabolically engineered to increase the supply of biosynthetic precursors and upregulate pathway expression, ultimately boosting production titers. nih.govnih.gov

Implementing these strategies will be essential for creating a commercially viable and sustainable process for the large-scale production of this compound.

Q & A

Q. How can interdisciplinary teams collaborate effectively on this compound research?

- Methodological Answer : Establish clear roles (e.g., synthetic chemists, pharmacologists) and use project management tools (Trello, Slack). Share data via cloud platforms (Zenodo, Figshare) with standardized formats (SMILES for structures, ISA-Tab for assays). Conduct regular peer reviews to align methodologies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.